- One-pot synthesis of conjugated alkyne nitriles from aldehydes, Tetrahedron Letters, 2007, 48(13), 2299-2301

Cas no 935-02-4 (3-phenylprop-2-ynenitrile)

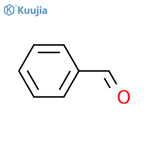

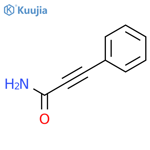

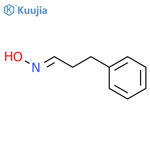

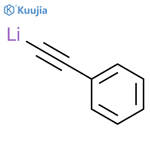

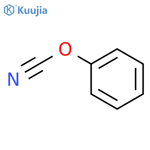

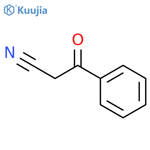

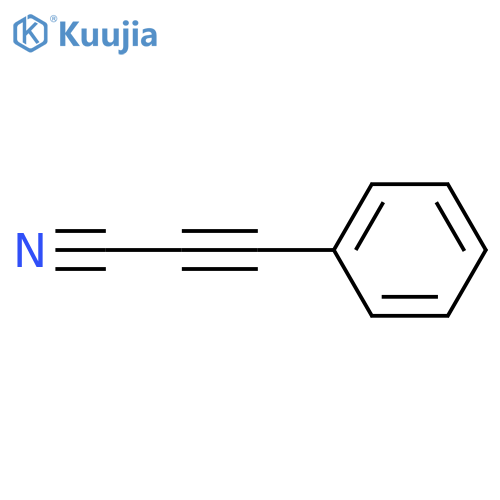

3-phenylprop-2-ynenitrile structure

Nome del prodotto:3-phenylprop-2-ynenitrile

3-phenylprop-2-ynenitrile Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-Phenylpropiolonitrile

- 3-Phenyl-2-propynenitrile

- 2-Propyne nitrile,3-phenyl-(9CI)

- 2-Propynenitrile,3-phenyl-

- 3-phenylprop-2-ynenitrile

- C9H5N

- 1-Cyano-2-phenylacetylene

- Cyanophenylacetylene

- NSC 71547

- Phenylcyanoacetylene

- Phenylpropiolonitrile

- Phenylpropynenitrile

- 2-Propynenitrile, 3-phenyl- (9CI)

- 2-Propynenitrile, 3-phenyl-

- Propiolonitrile, phenyl-

- Phenylpropiolique nitrile [French]

- Phenylpropiolique nitrile

- phenylpropionitril

- NSC71547

- Phenyl-propynenitrile

- 3-Phenylpropalonitrile

- 3-phenyl-prop-2-ynenitrile

- NCIOpen2_000538

- 3-Phenyl-2-propynenitrile (ACI)

- Propiolonitrile, phenyl- (6CI, 7CI, 8CI)

- 1-Phenyl-2-cyanoacetylene

- 3-Phenylpropynenitrile

- EN300-1237351

- 4-09-00-02329 (Beilstein Handbook Reference)

- SCHEMBL1539081

- 3-Phenyl-2-propynenitrile, 98%

- P2333

- AI3-11802

- DA-00639

- MFCD19300770

- IYXVSRXFGYDNEV-UHFFFAOYSA-N

- DTXSID90239443

- AS-18614

- BRN 0386022

- NSC-71547

- 935-02-4

- SY107492

- AKOS015998910

- CS-W013484

-

- MDL: MFCD19300770

- Inchi: 1S/C9H5N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H

- Chiave InChI: IYXVSRXFGYDNEV-UHFFFAOYSA-N

- Sorrisi: N#CC#CC1C=CC=CC=1

- BRN: 0386022

Proprietà calcolate

- Massa esatta: 127.04200

- Massa monoisotopica: 127.042199

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 10

- Conta legami ruotabili: 1

- Complessità: 201

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 23.8

- XLogP3: 2.2

Proprietà sperimentali

- Densità: 1.09

- Punto di fusione: 37.0 to 41.0 deg-C

- Punto di ebollizione: 229°C(lit.)

- Punto di infiammabilità: 88 ºC

- Indice di rifrazione: 1.4804 (estimate)

- PSA: 23.79000

- LogP: 1.56168

3-phenylprop-2-ynenitrile Informazioni sulla sicurezza

-

Simbolo:

- Prompt:pericoloso

- Parola segnale:Danger

- Dichiarazione di pericolo: H301+H311+H331-H315-H319

- Dichiarazione di avvertimento: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501

- Numero di trasporto dei materiali pericolosi:UN 2811 6.1 / PGIII

- WGK Germania:3

- Codice categoria di pericolo: 25

- Istruzioni di sicurezza: 45

- RTECS:UE0220000

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:0-10°C

- PackingGroup:III

3-phenylprop-2-ynenitrile Dati doganali

- CODICE SA:2926909090

- Dati doganali:

Codice doganale cinese:

2926909090Panoramica:

2926909090 Altri composti a base di nitrili. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

HS:2926909090 altri composti a funzione nitrile IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

3-phenylprop-2-ynenitrile Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046982-5g |

3-Phenylpropiolonitrile |

935-02-4 | 98% | 5g |

¥1909.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046982-25g |

3-Phenylpropiolonitrile |

935-02-4 | 98% | 25g |

¥9339.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046982-100mg |

3-Phenylpropiolonitrile |

935-02-4 | 98% | 100mg |

¥121.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P13120-1g |

3-Phenylpropiolonitrile |

935-02-4 | 1g |

¥626.0 | 2021-09-04 | ||

| Ambeed | A184302-5g |

3-Phenylpropiolonitrile |

935-02-4 | 95% | 5g |

$289.0 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF873-250MG |

3-phenylprop-2-ynenitrile |

935-02-4 | 95% | 250MG |

¥ 224.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF873-1G |

3-phenylprop-2-ynenitrile |

935-02-4 | 95% | 1g |

¥ 580.00 | 2023-04-12 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227280-1g |

3-Phenylpropiolonitrile |

935-02-4 | 95% | 1g |

¥360.0 | 2024-04-17 | |

| Fluorochem | 208742-5g |

3-Phenylpropiolonitrile |

935-02-4 | 95% | 5g |

£272.00 | 2022-02-28 | |

| Fluorochem | 208742-25g |

3-Phenylpropiolonitrile |

935-02-4 | 95% | 25g |

£894.00 | 2022-02-28 |

3-phenylprop-2-ynenitrile Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: tert-Butyllithium , Triphenylphosphine Solvents: Tetrahydrofuran ; rt → -78 °C

1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.3 Reagents: Sodium chloride Solvents: Water ; -78 °C

1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.3 Reagents: Sodium chloride Solvents: Water ; -78 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane

1.2 Reagents: Triethylamine Solvents: Dichloromethane

1.3 Reagents: Water

1.2 Reagents: Triethylamine Solvents: Dichloromethane

1.3 Reagents: Water

Riferimento

- Preparation of nitriles from primary amides under Swern oxidation conditions, Tetrahedron Letters, 1997, 38(12), 2099-2102

Metodo di produzione 3

Metodo di produzione 4

Metodo di produzione 5

Condizioni di reazione

1.1 Catalysts: Gallium chloride Solvents: Acetonitrile ; 4 h, 80 °C

Riferimento

- Tin or gallium-catalyzed cyanide-transition metal-free synthesis of nitriles from aldehydes or oximes, Tetrahedron Letters, 2016, 57(50), 5700-5702

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Acetonitrile ; 15 - 30 min, rt

Riferimento

- SO2F2-Promoted Dehydration of Aldoximes: A Rapid and Simple Access to Nitriles, Synlett, 2019, 30(12), 1484-1488

Metodo di produzione 7

Condizioni di reazione

1.1 Catalysts: 4,4′-Bipyridine (MOF with copper and carbazole tricarboxylate) , Copper (MOF with bipyridine and carbazole tricarboxylate) , 4,4′,4′′-(9H-Carbazole-3,6,9-triyl)tris[benzoic acid] (MOF with copper and bipyridine) Solvents: Acetonitrile ; 9 h, 90 °C

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Copper metal organic framework (Cu-MOF) catalytic material, its preparation method and application in synthesis of 3-phenylpropynonitrile derivative, China, , ,

Metodo di produzione 8

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Dimethyl sulfoxide ; 30 - 60 min, rt

1.2 Reagents: Sulfonyl fluoride ; 12 h, rt

1.2 Reagents: Sulfonyl fluoride ; 12 h, rt

Riferimento

- Cascade Process for Direct Transformation of Aldehydes (RCHO) to Nitriles (RCN) Using Inorganic Reagents NH2OH/Na2CO3/SO2F2 in DMSO, Journal of Organic Chemistry, 2019, 84(9), 5803-5812

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran

1.2 Solvents: Tetrahydrofuran

1.2 Solvents: Tetrahydrofuran

Riferimento

- 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent, Organic Letters, 2000, 2(6), 795-797

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Triethylamine , 1H-Imidazolium, 3-(fluorosulfonyl)-1,2-dimethyl-, 1,1,1-trifluoromethanesulfonat… Solvents: Acetonitrile ; 10 min, rt

Riferimento

- The stable ''F-SO2+'' donor provides a mild and efficient approach to nitriles and amides, RSC Advances, 2022, 12(51), 33064-33068

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Ammonium acetate , Iodobenzene diacetate Catalysts: Tempo Solvents: Acetonitrile , Water ; 2 - 6 h, rt

Riferimento

- Palladium-Catalyzed Nitrile-Assisted C(sp3)-Cl Bond Formation for Synthesis of Dichlorides, Organic Letters, 2019, 21(20), 8308-8311

Metodo di produzione 13

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Ethylbenzene , Tetrahydrofuran ; -60 °C; 30 min, -60 °C

1.2 Reagents: Diethyl chlorophosphate ; -60 °C → rt; 30 min, rt; rt → -60 °C

1.3 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Ethylbenzene , Tetrahydrofuran ; -60 °C; 1 h, -60 °C

1.4 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Diethyl chlorophosphate ; -60 °C → rt; 30 min, rt; rt → -60 °C

1.3 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Ethylbenzene , Tetrahydrofuran ; -60 °C; 1 h, -60 °C

1.4 Reagents: Ammonium chloride Solvents: Water

Riferimento

- One-pot synthesis of propynoates and propynenitriles, Canadian Journal of Chemistry, 2017, 95(2), 144-148

Metodo di produzione 15

Condizioni di reazione

1.1 Catalysts: 2364654-64-6 Solvents: Acetonitrile ; 8 h, 90 °C

Riferimento

- Reversible Structural Transformations of Metal-Organic Frameworks as Artificial Switchable Catalysts for Dynamic Control of Selectively Cyanation Reaction, Chemistry - A European Journal, 2019, 25(44), 10366-10374

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Dimethyl sulfoxide Solvents: Dimethyl sulfoxide ; 1 - 2 h, 70 °C

Riferimento

- A practical and cost-efficient, one-pot conversion of aldehydes into nitriles mediated by "activated DMSO", Synlett, 2011, (15), 2223-2227

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Ammonium acetate , Iodobenzene diacetate Catalysts: Tempo Solvents: Acetonitrile , Water ; 2 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Riferimento

- Pd-Catalyzed C-H Functionalization of Indole-Containing Alkene-Tethered Aryl Halides with Alkynes To Construct Indole Alkaloid Scaffolds, Organic Letters, 2022, 24(15), 2910-2914

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 10 min, rt

1.2 16 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Ammonium acetate , Tempo , Iodobenzene diacetate Solvents: Acetonitrile , Water ; 2 h, rt

1.5 Reagents: Water ; rt

1.2 16 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Ammonium acetate , Tempo , Iodobenzene diacetate Solvents: Acetonitrile , Water ; 2 h, rt

1.5 Reagents: Water ; rt

Riferimento

- Enantioselective Nickel-Catalyzed Alkyne-Azide Cycloaddition by Dynamic Kinetic Resolution, Journal of the American Chemical Society, 2021, 143(14), 5308-5313

Metodo di produzione 19

Metodo di produzione 20

3-phenylprop-2-ynenitrile Raw materials

- 3-Phenylpropiolamide

- Benzenepropanal, oxime

- 3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propanenitrile

- 3-Phenylpropiolaldehyde

- Iodobenzene

- Lithium Phenylacetylide

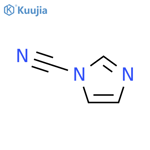

- 1-CYANOIMIDAZOLE

- 3-phenylpropynal oxime

- 3-oxo-3-phenyl-propanenitrile

- Benzaldehyde

- Phenyl Cyanate (Stabilized with PPE)

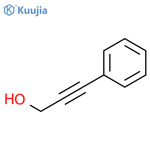

- 3-Phenyl-2-propyn-1-ol

3-phenylprop-2-ynenitrile Preparation Products

3-phenylprop-2-ynenitrile Letteratura correlata

-

Po-Jung Chou,Wei-Yang Yu,Jui-Cheng Kao,Yu-Chieh Lo,Jyh-Pin Chou,Michael H. Huang J. Mater. Chem. A 2023 11 19514

-

Rasmi P. Bhaskaran,Kalinga H. Nayak,Beneesh P. Babu RSC Adv. 2021 11 24570

-

Wei Zhou,Yicheng Zhang,Pinhua Li,Lei Wang Org. Biomol. Chem. 2012 10 7184

-

Chris J. Bennett,Sébastien B. Morales,Sébastien D. Le Picard,André Canosa,Ian R. Sims,Y. H. Shih,A. H. H. Chang,Xibin Gu,Fantong Zhang,Ralf I. Kaiser Phys. Chem. Chem. Phys. 2010 12 8737

-

Min Sun Kang,Theresa Wai See Kong,Joycelyn Yi Xin Khoo,Teck-Peng Loh Chem. Sci. 2021 12 13613

935-02-4 (3-phenylprop-2-ynenitrile) Prodotti correlati

- 2227912-57-2(methyl 5-(2R)-2-hydroxypropylthiophene-3-carboxylate)

- 2171927-64-1(10-(propan-2-yl)-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane)

- 1707563-39-0(6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol)

- 2580232-63-7(3-Chloroazetidine-3-carboxylic acid)

- 1820575-70-9(tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride)

- 898405-89-5(4-(ethylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide)

- 1874957-89-7(6-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid)

- 1492431-23-8(2-methyl-1-(3-methylpiperazin-1-yl)propan-2-ol)

- 1805205-50-8(4-Amino-6-bromo-3-(difluoromethyl)pyridine-2-carboxaldehyde)

- 1808701-88-3(2,2,2-trifluoro-N-[(2S,3S)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:935-02-4)3-phenylprop-2-ynenitrile

Purezza:99%/99%

Quantità:5g/25g

Prezzo ($):260.0/912.0